molecular formula C16H14ClN3O4S2 B3628289 N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide

Cat. No.: B3628289
M. Wt: 411.9 g/mol
InChI Key: ARVOJTVOBGYGNM-UHFFFAOYSA-N
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Description

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide is a complex organic compound with a molecular formula of C16H14ClN3O4S2 This compound is known for its unique chemical structure, which includes an acetylsulfamoyl group, a carbamothioyl group, and a chlorobenzamide moiety

Properties

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c1-10(21)20-26(23,24)14-8-6-13(7-9-14)18-16(25)19-15(22)11-2-4-12(17)5-3-11/h2-9H,1H3,(H,20,21)(H2,18,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVOJTVOBGYGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(acetylsulfamoyl)aniline: This intermediate is synthesized by reacting 4-aminobenzenesulfonamide with acetic anhydride under controlled conditions.

    Formation of 4-(acetylsulfamoyl)phenyl isothiocyanate: The intermediate 4-(acetylsulfamoyl)aniline is then treated with thiophosgene to form the isothiocyanate derivative.

    Coupling with 4-chlorobenzamide: Finally, the 4-(acetylsulfamoyl)phenyl isothiocyanate is reacted with 4-chlorobenzamide in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through the formation of covalent bonds or strong non-covalent interactions with the active sites of the target molecules. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}acetamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}cyclohexanecarboxamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-1-benzothiophene-2-carboxamide

Uniqueness

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide
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